5-Ethyl-1,2-oxazol-3-amine Hydrochloride
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Overview
Description
5-Ethyl-1,2-oxazol-3-amine Hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-oxazol-3-amine Hydrochloride can be achieved through several methods. One common approach involves the reaction of ethyl oxazole-4-carboxylate with appropriate amines under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in polar solvents to achieve high regioselectivity . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2-oxazol-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Ethyl-1,2-oxazol-3-amine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2-oxazol-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: A basic oxazole compound with similar structural features.
2-Oxazoline: Another five-membered heterocyclic compound with one nitrogen and one oxygen atom.
Isoxazole: A structural isomer of oxazole with different positioning of the nitrogen and oxygen atoms.
Uniqueness
5-Ethyl-1,2-oxazol-3-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
Molecular Formula |
C5H9ClN2O |
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Molecular Weight |
148.59 g/mol |
IUPAC Name |
5-ethyl-1,2-oxazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-4-3-5(6)7-8-4;/h3H,2H2,1H3,(H2,6,7);1H |
InChI Key |
SOINQWGNGZUPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)N.Cl |
Origin of Product |
United States |
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